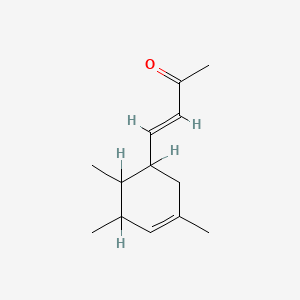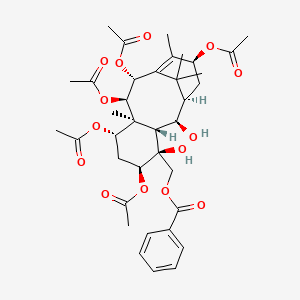
Taxumairol A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Taxumairol A is a natural product found in Taxus mairei with data available.
Applications De Recherche Scientifique
Taxumairol A Derivatives and Cytotoxic Activities
This compound, a taxane diterpenoid, has been a subject of interest in scientific research due to its cytotoxic properties and potential in cancer treatment. Research has identified various derivatives of this compound, like taxumairols N, O, S, T, U, V, W, X, Y, and Z, extracted from different parts of the Taxus species. These derivatives have shown varying degrees of cytotoxicity against human cancer cell lines, suggesting their potential use in anticancer therapies. For instance, wallifoliol, a derivative of this compound, exhibited significant cytotoxicities against human liver carcinoma and oral epidermoid carcinoma tumor cells (Shen et al., 2002). Similarly, Taxumairols U and V showed significant cytotoxicities against human hepatoma tumor cells, while Taxumairol W was inactive (Shen et al., 2001).
Biotechnological Production of this compound Precursors
The production of this compound and its precursors has been explored through biotechnological means, notably using genetically engineered Escherichia coli. This approach aims to create a cost-effective and sustainable method for producing these compounds. Ajikumar et al. (2010) demonstrated the possibility of synthesizing a key Taxol precursor, which shares similarities with this compound, in E. coli. This method involves optimizing the relative activity of pathways responsible for assembling the polycyclic carbon skeleton integral to these compounds (Ajikumar et al., 2010).
Contribution to Historical Chemotherapeutic Agents
This compound and its derivatives are part of the broader group of taxoids, which have been pivotal in the development of important chemotherapeutic agents. Taxol, a well-known drug derived from the same family as this compound, was discovered and identified for its unique mechanism of inhibiting cancer cell growth by stabilizing microtubules. This discovery has had a significant impact on the treatment of various cancers, including ovarian, breast, and lung cancers (Oberlies & Kroll, 2004).
Propriétés
Formule moléculaire |
C37H48O14 |
|---|---|
Poids moléculaire |
716.8 g/mol |
Nom IUPAC |
[(1R,2R,3R,4S,5S,7S,8S,9R,10R,13S)-5,7,9,10,13-pentaacetyloxy-2,4-dihydroxy-8,12,15,15-tetramethyl-4-tricyclo[9.3.1.03,8]pentadec-11-enyl]methyl benzoate |
InChI |
InChI=1S/C37H48O14/c1-18-26(47-19(2)38)15-25-30(43)32-36(9,33(51-23(6)42)31(50-22(5)41)29(18)35(25,7)8)27(48-20(3)39)16-28(49-21(4)40)37(32,45)17-46-34(44)24-13-11-10-12-14-24/h10-14,25-28,30-33,43,45H,15-17H2,1-9H3/t25-,26-,27-,28-,30+,31+,32-,33-,36+,37-/m0/s1 |
Clé InChI |
QEHCTLITMBBFGI-YIFMMSFHSA-N |
SMILES isomérique |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]([C@]([C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)O)(COC(=O)C4=CC=CC=C4)O)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
SMILES |
CC1=C2C(C(C3(C(CC(C(C3C(C(C2(C)C)CC1OC(=O)C)O)(COC(=O)C4=CC=CC=C4)O)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC1=C2C(C(C3(C(CC(C(C3C(C(C2(C)C)CC1OC(=O)C)O)(COC(=O)C4=CC=CC=C4)O)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
Synonymes |
5,7,9,10,13-pentaacetoxy-20-(benzoyloxy)-2,4-dihydroxytax-11-ene taxumairol A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1238719.png)


![1-[2,5-Dimethyl-1-(2-oxolanylmethyl)-3-pyrrolyl]-2-[[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]thio]ethanone](/img/structure/B1238722.png)

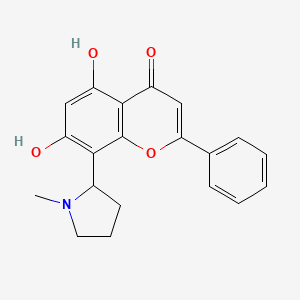
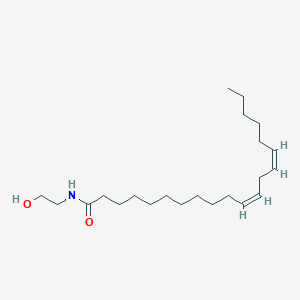
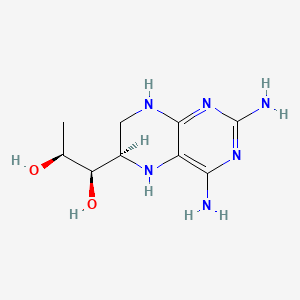

![N-[2-[4-[[3-butyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-4-yl]methyl]phenyl]phenyl]sulfonyl-5-methylthiophene-2-carboxamide](/img/structure/B1238737.png)

